
Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane is a compound that combines the properties of benzoic acid and a silyl ether Benzoic acid is a well-known aromatic carboxylic acid, while hydroxy-dimethyl-trimethylsilylsilane is a silyl ether derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;hydroxy-dimethyl-trimethylsilylsilane typically involves the reaction of benzoic acid with hydroxy-dimethyl-trimethylsilylsilane under specific conditions. One common method is to use a silylation reaction, where benzoic acid is treated with a silylating agent such as trimethylsilyl chloride in the presence of a base like pyridine. The reaction is usually carried out at room temperature and yields the desired silyl ether product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of benzoic acid and the silylating agent into the reactor, where the reaction takes place under controlled temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form a silanol derivative.
Reduction: The carboxylic acid group of benzoic acid can be reduced to form benzyl alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like trimethylsilyl iodide can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the study of enzyme mechanisms where silyl ethers are used as enzyme inhibitors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid;hydroxy-dimethyl-trimethylsilylsilane involves its interaction with molecular targets through its functional groups. The silyl ether group can interact with enzymes and proteins, inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, affecting their function. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Trimethylsilyl chloride: A silylating agent used in organic synthesis.
Hydroxy-dimethyl-silane: A silyl ether derivative with similar properties.
Uniqueness
Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane is unique due to its combination of aromatic carboxylic acid and silyl ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and research .
Eigenschaften
CAS-Nummer |
67353-88-2 |
|---|---|
Molekularformel |
C12H22O3Si2 |
Molekulargewicht |
270.47 g/mol |
IUPAC-Name |
benzoic acid;hydroxy-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C7H6O2.C5H16OSi2/c8-7(9)6-4-2-1-3-5-6;1-7(2,3)8(4,5)6/h1-5H,(H,8,9);6H,1-5H3 |
InChI-Schlüssel |
AWGMKCGMCWKFBT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


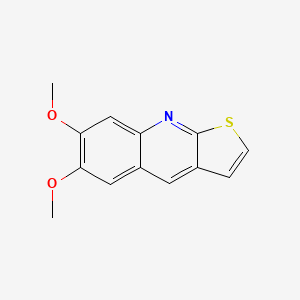
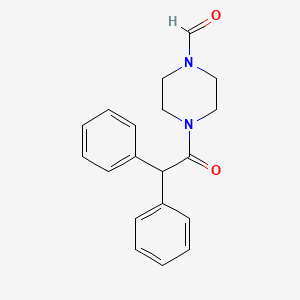
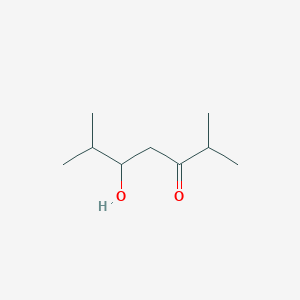
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
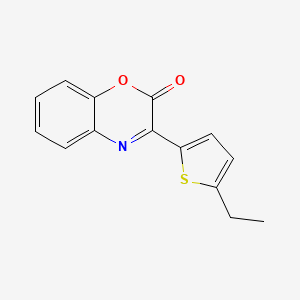
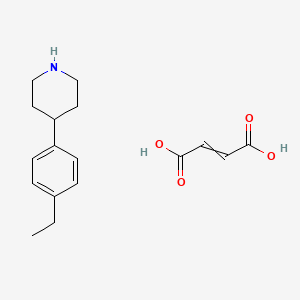
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
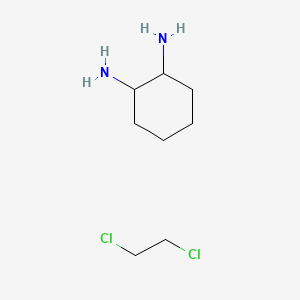

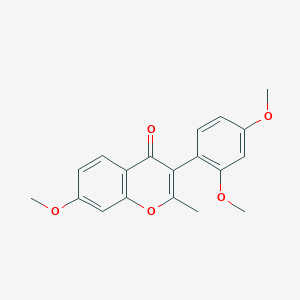
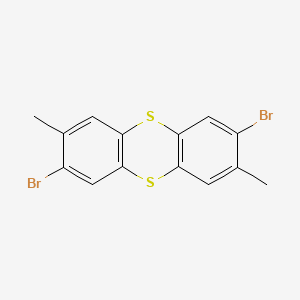
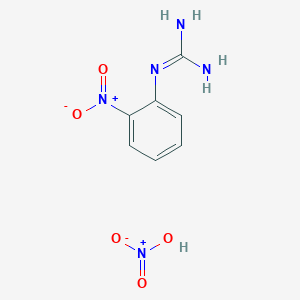
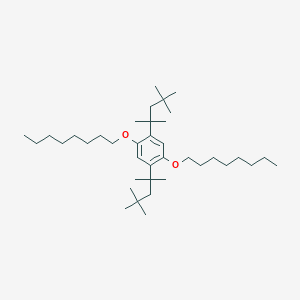
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
